5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid
Description
5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position of the phenyl ring
Properties
IUPAC Name |
5-fluoro-2-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-10-5-6-12(13(7-10)14(17)18)11-4-2-1-3-9(11)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIWXAKMJZMTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689043 | |
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-70-4 | |
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The fluorine atom can be reduced to a hydrogen atom, although this is less common.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 5-Fluoro-2-(2-carboxyphenyl)benzoic acid.
Reduction: 5-Hydroxy-2-(2-hydroxymethylphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding the interactions of fluorinated aromatic compounds with biological systems.
Medicine: In medicinal chemistry, 5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid can be used as a precursor for the synthesis of potential pharmaceutical agents. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxymethyl group can affect its solubility and metabolic stability.
Comparison with Similar Compounds
- 5-Fluoro-2-hydroxybenzoic acid
- 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid
- 5-Fluoro-2-methylbenzoic acid
Comparison: Compared to these similar compounds, 5-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group. This combination of functional groups can impart distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
